molecular formula C6H11NO2 B060835 (3S,5S)-3-Amino-3,5-dimethyloxolan-2-one CAS No. 160281-12-9

(3S,5S)-3-Amino-3,5-dimethyloxolan-2-one

Cat. No.: B060835
CAS No.: 160281-12-9
M. Wt: 129.16 g/mol
InChI Key: GROCKJPOWQCNPO-NJGYIYPDSA-N
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Description

(3S,5S)-3-Amino-3,5-dimethyloxolan-2-one is a chiral lactone derivative characterized by a five-membered oxolanone ring substituted with an amino group and two methyl groups at positions 3 and 5, both in the S configuration. Its molecular formula is inferred as C₆H₁₁NO₂, with a molecular weight of 129.16 g/mol (calculated). Key identifiers include the InChIKey GROCKJPOWQCNPO-XINAWCOVSA-N and synonyms such as 3-aminodihydro-3,5-dimethyl-2(3H)-furanone .

Properties

CAS No.

160281-12-9

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(3S,5S)-3-amino-3,5-dimethyloxolan-2-one

InChI

InChI=1S/C6H11NO2/c1-4-3-6(2,7)5(8)9-4/h4H,3,7H2,1-2H3/t4-,6-/m0/s1

InChI Key

GROCKJPOWQCNPO-NJGYIYPDSA-N

SMILES

CC1CC(C(=O)O1)(C)N

Isomeric SMILES

C[C@H]1C[C@](C(=O)O1)(C)N

Canonical SMILES

CC1CC(C(=O)O1)(C)N

Synonyms

2(3H)-Furanone,3-aminodihydro-3,5-dimethyl-,(3S-trans)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Differences

The compound is compared to analogs with modifications in substituent positions, stereochemistry, or functional groups.

Compound Name Key Features Molecular Formula Stereochemistry Applications/Relevance
(3S,5S)-3-Amino-3,5-dimethyloxolan-2-one Amino group at C3, methyl groups at C3 and C5, lactone ring C₆H₁₁NO₂ (3S,5S) Chiral synthon, pharmaceutical intermediates
(3R,5S)-3,5-dimethyloxolan-2-one Methyl groups at C3 and C5, lacks amino group C₆H₁₀O₂ (3R,5S) Flavoring agent, metabolic studies
3-Amino-5,5-dimethyloxolan-2-one hydrochloride Amino group at C3, methyl groups at C5 (geminal), hydrochloride salt form C₆H₁₂ClNO₂ Not specified Enhanced solubility for synthetic chemistry
3-{[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}oxolan-2-one Bulky aromatic substituent on amino group, chlorine atoms C₁₁H₁₁Cl₂NO₃ Not specified Agrochemical or antimicrobial research

Physicochemical Properties

  • Solubility: The amino group in this compound enhances polarity, likely improving solubility in polar solvents compared to non-amino analogs like (3R,5S)-3,5-dimethyloxolan-2-one .
  • Reactivity: The steric hindrance from the dichlorophenyl group in 3-{[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}oxolan-2-one reduces nucleophilic reactivity at the lactone ring compared to the less hindered target compound .

Stereochemical Impact

The (3S,5S) configuration confers distinct spatial arrangement, influencing intermolecular interactions and crystallization behavior. For example, (3R,5S)-3,5-dimethyloxolan-2-one (a flavor compound) lacks the amino group but shares methyl substituents, highlighting how stereochemistry affects biological activity .

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